molecular formula C12H18N2O8S2 B14718543 [(3-Nitrophenyl)imino]diethane-2,1-diyl dimethanesulfonate CAS No. 22974-35-2

[(3-Nitrophenyl)imino]diethane-2,1-diyl dimethanesulfonate

Cat. No.: B14718543
CAS No.: 22974-35-2
M. Wt: 382.4 g/mol
InChI Key: PUASMJZCKYGRMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3-Nitrophenyl)imino]diethane-2,1-diyl dimethanesulfonate typically involves the reaction of 3-nitroaniline with diethanolamine, followed by sulfonation with methanesulfonyl chloride. The reaction conditions often include the use of a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

[(3-Nitrophenyl)imino]diethane-2,1-diyl dimethanesulfonate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The sulfonate groups can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can produce various functionalized compounds.

Scientific Research Applications

[(3-Nitrophenyl)imino]diethane-2,1-diyl dimethanesulfonate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme activities.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(3-Nitrophenyl)imino]diethane-2,1-diyl dimethanesulfonate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biochemical effects. The sulfonate groups may also play a role in enhancing the compound’s solubility and reactivity .

Comparison with Similar Compounds

[(3-Nitrophenyl)imino]diethane-2,1-diyl dimethanesulfonate can be compared with similar compounds such as [(4-Nitrophenyl)imino]diethane-2,1-diyl dimethanesulfonate. While both compounds share similar structural features, the position of the nitro group can significantly influence their chemical reactivity and biological activity. This compound is unique in its specific applications and properties.

Conclusion

This compound is a versatile compound with a wide range of applications in scientific research and industry. Its unique structural properties and reactivity make it a valuable tool for various chemical, biological, and medical studies.

Properties

CAS No.

22974-35-2

Molecular Formula

C12H18N2O8S2

Molecular Weight

382.4 g/mol

IUPAC Name

2-[N-(2-methylsulfonyloxyethyl)-3-nitroanilino]ethyl methanesulfonate

InChI

InChI=1S/C12H18N2O8S2/c1-23(17,18)21-8-6-13(7-9-22-24(2,19)20)11-4-3-5-12(10-11)14(15)16/h3-5,10H,6-9H2,1-2H3

InChI Key

PUASMJZCKYGRMS-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)OCCN(CCOS(=O)(=O)C)C1=CC(=CC=C1)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.